2-Stearoylglycerol

Catalog No.
S567848
CAS No.
621-61-4
M.F
C21H42O4
M. Wt
358.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Stearoylglycerol

CAS Number

621-61-4

Product Name

2-Stearoylglycerol

IUPAC Name

1,3-dihydroxypropan-2-yl octadecanoate

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,22-23H,2-19H2,1H3

InChI Key

YQEMORVAKMFKLG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO

Synonyms

Octadecanoic Acid 2-Hydroxy-1-(hydroxymethyl)ethyl Ester; 2-Monooctadecanoylglycerol; 2-Monostearin; 2-Monostearoylglycerol; Glycerol β-monostearate; Stearic Acid β-monoglyceride; β-Glyceryl Monostearate; β-Monostearin;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO

2-Stearoylglycerol is a monoester formed by the linkage of stearic acid (a long-chain fatty acid with 18 carbons) to the second hydroxyl group of glycerol [, ]. It is a minor component of natural fats and oils but can be produced synthetically or through enzymatic processes.

This compound has gained interest in scientific research due to its potential role as a biomarker for liver toxicity. Studies suggest that elevated levels of 2-stearoylglycerol in blood or urine may indicate exposure to hepatotoxicants (liver toxins) or carcinogens (cancer-causing agents).


Molecular Structure Analysis

2-Stearoylglycerol has a simple structure consisting of a glycerol backbone with a stearic acid chain attached to the second carbon. The key features include:

  • A central glycerol molecule with three hydroxyl groups (OH)
  • A long, aliphatic hydrocarbon chain (18 carbons) from stearic acid attached to one hydroxyl group through an ester linkage (C-O-O)

This structure contributes to the amphiphilic nature of the molecule, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. The stearic acid chain is hydrophobic, while the glycerol and remaining hydroxyl groups are hydrophilic [].


Chemical Reactions Analysis

Several reactions involving 2-stearoylglycerol are relevant in scientific research:

  • Synthesis: 2-Stearoylglycerol can be synthesized by esterification of glycerol with stearic acid. This reaction involves condensation between a carboxylic acid (stearic acid) and an alcohol (glycerol) to form an ester bond and water [].

R-COOH (Stearic Acid) + HOCH2-CH(OH)-CH2OH (Glycerol) → R-COO-CH2-CH(OH)-CH2OH (2-Stearoylglycerol) + H2O (Water)

  • Enzymatic hydrolysis

    Enzymes like lipases can break down 2-stearoylglycerol into glycerol and stearic acid. This reaction is crucial for digestion and fat metabolism [].

  • Oxidation

    Under specific conditions, 2-stearoylglycerol can undergo oxidation, leading to the formation of various degradation products [].


Physical And Chemical Properties Analysis

  • Melting point: Around 70-75°C (data varies depending on source) [, ].
  • Boiling point: Decomposes before boiling due to its fatty acid chain [].
  • Solubility: Low solubility in water due to the hydrophobic stearic acid chain. More soluble in organic solvents like chloroform and ethanol [].
  • Stability: Relatively stable under normal storage conditions but can degrade upon prolonged exposure to heat, light, or strong acids/bases [].

Biomarker for Cellular Processes

-Stearoylglycerol serves as a valuable biomarker reflecting metabolic responses within cells. Studies have shown its levels change in response to exposure to hepatotoxicants (liver toxins) and carcinogens (cancer-causing agents) [1]. This makes it a potential tool for monitoring cellular health and detecting potential damage.

[1] Source: Santa Cruz Biotechnology - 2-Stearoylglycerol

Understanding Cellular Building Blocks

-Stearoylglycerol plays a crucial role in the synthesis of triglycerides and phospholipids, essential components of cell membranes [1, 2]. By studying its involvement in these pathways, researchers gain insights into fundamental cellular processes that maintain cell structure and function.

[1] Source: Santa Cruz Biotechnology - 2-Stearoylglycerol [2] Source: EvitaChem - Buy 1,3-Dioleoyl-2-stearoylglycerol (EVT-1170225) https://nupco.com/wp-content/uploads/2022/04/Dermatology-Consumables--NPT0044-22--Final-Announcement_Batch-2.pdf

Probing Membrane Structure and Function

The amphiphilic nature of 2-Stearoylglycerol, meaning it has both water-loving and water-hating regions, allows it to interact with biological membranes. Researchers use it to investigate membrane structure and functionality, including protein-lipid interactions within these membranes [1, 2].

[1] Source: Santa Cruz Biotechnology - 2-Stearoylglycerol [2] Source: EvitaChem - Buy 1,3-Dioleoyl-2-stearoylglycerol (EVT-1170225) https://nupco.com/wp-content/uploads/2022/04/Dermatology-Consumables--NPT0044-22--Final-Announcement_Batch-2.pdf

Physical Description

Solid

XLogP3

7.2

UNII

QCK4W723ZX

Wikipedia

Glyceryl 2-stearate

Dates

Modify: 2023-08-15

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